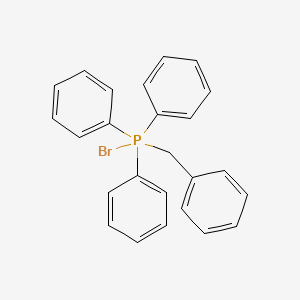

Phosphorane, bromotriphenyl(phenylmethyl)-

描述

Contextualization within Organophosphorus Chemistry

Phosphorane, bromotriphenyl(phenylmethyl)- exists as a phosphonium (B103445) ylide, a class of compounds characterized by a formal positive charge on the phosphorus atom and a formal negative charge on an adjacent carbon atom. wikipedia.orglibretexts.org These zwitterionic species are a subset of organophosphorus compounds, which are organic compounds containing a carbon-phosphorus bond. The stability of phosphonium ylides is a key feature of their chemistry, arising from the ability of phosphorus to accommodate more than eight electrons in its valence shell, allowing for resonance stabilization between the ylidic and ylene forms. libretexts.orgnobelprize.org

The reactivity of the ylide is heavily influenced by the substituents on the carbanion. numberanalytics.com Benzylidenetriphenylphosphorane (B8806397), the ylide derived from benzyltriphenylphosphonium (B107652) bromide, is classified as a semi-stabilized ylide. nih.gov The phenyl group attached to the carbanion provides some resonance stabilization, making it more stable than non-stabilized ylides (e.g., those with only alkyl substituents) but less stable than fully stabilized ylides (e.g., those with an adjacent carbonyl group). adichemistry.comorganic-chemistry.org This intermediate stability has important consequences for its reactivity and the stereochemistry of the products it forms. adichemistry.com

Significance as a Phosphonium Salt Precursor for Wittig Reagents

The direct precursor to the active ylide is the phosphonium salt, benzyltriphenylphosphonium bromide. This salt is a stable, white crystalline solid that is typically prepared and stored for subsequent use. alfa-chemistry.com The synthesis of benzyltriphenylphosphonium bromide is a straightforward and common laboratory procedure involving the quaternization of triphenylphosphine (B44618) with benzyl (B1604629) bromide. wikipedia.org This reaction proceeds via an SN2 mechanism, where the nucleophilic phosphorus atom of triphenylphosphine attacks the electrophilic benzylic carbon of benzyl bromide. wikipedia.org

The preparation can be carried out using various solvents, including toluene (B28343), chloroform (B151607), and dimethylformamide (DMF). alfa-chemistry.com More recently, microwave-assisted synthesis has been shown to be an efficient method for preparing benzyltriphenylphosphonium bromide and its derivatives, often leading to high yields in significantly reduced reaction times. chemistnotes.com

The phosphonium salt itself is not the reactive species in the Wittig reaction. Instead, it serves as a convenient and stable precursor to the corresponding phosphonium ylide. The ylide is generated in situ by treating the phosphonium salt with a strong base, which deprotonates the carbon atom adjacent to the phosphorus, a position that is rendered acidic by the positively charged phosphorus. adichemistry.commasterorganicchemistry.com

Table 1: Synthesis of Benzyltriphenylphosphonium Bromide

| Reactants | Solvent | Conditions | Yield |

|---|---|---|---|

| Triphenylphosphine, Benzyl bromide | Toluene | Room Temperature, 2 hours | 96% organic-chemistry.org |

| Triphenylphosphine, Benzyl bromide | Chloroform | Reflux, 2-3 hours | High alfa-chemistry.com |

| Triphenylphosphine, Benzyl bromide | THF | Microwave, 60°C, 30 min | 97% chemistnotes.com |

Overview of its Role in Olefination Strategies

The primary application of benzyltriphenylphosphonium bromide is in the Wittig olefination reaction, a method that converts aldehydes and ketones into alkenes. nih.govscielo.br Upon deprotonation, the resulting benzylidenetriphenylphosphorane acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.orgmasterorganicchemistry.com This initial nucleophilic addition leads to the formation of a betaine (B1666868) intermediate, which then collapses to a four-membered ring intermediate called an oxaphosphetane. adichemistry.com The oxaphosphetane subsequently fragments to yield the desired alkene and triphenylphosphine oxide, the thermodynamic driving force for the reaction. masterorganicchemistry.com

A key advantage of the Wittig reaction is that the position of the newly formed double bond is unambiguously determined, unlike in elimination reactions which can often lead to mixtures of isomers. libretexts.org The stereochemical outcome of the Wittig reaction, however, depends on the nature of the ylide. As a semi-stabilized ylide, benzylidenetriphenylphosphorane often gives a mixture of (E)- and (Z)-alkenes, with the ratio being influenced by the reaction conditions and the structure of the carbonyl compound. numberanalytics.comnih.gov

The versatility of the Wittig reaction using benzylidenetriphenylphosphorane is demonstrated in its application for the synthesis of various stilbene (B7821643) derivatives and other compounds containing a carbon-carbon double bond conjugated to a phenyl group. alfa-chemistry.com

Table 2: Properties of Benzylidenetriphenylphosphorane

| Property | Value |

|---|---|

| IUPAC Name | benzylidene(triphenyl)-λ⁵-phosphane nih.gov |

| Molecular Formula | C₂₅H₂₁P nih.gov |

| Molecular Weight | 352.4 g/mol nih.gov |

| CAS Number | 1100-88-5 chemspider.com |

| Classification | Semi-stabilized ylide nih.gov |

Historical Perspective of its Discovery and Early Research

The Wittig reaction was discovered by Georg Wittig and his coworkers in the early 1950s. nih.govscielo.br Wittig's initial work involved the deprotonation of methyltriphenylphosphonium (B96628) bromide with phenyllithium (B1222949) to form methylenetriphenylphosphorane. nobelprize.org He and his student, Ulrich Schöllkopf, then demonstrated that this ylide could react with benzophenone (B1666685) to produce 1,1-diphenylethylene (B42955) and triphenylphosphine oxide in high yield. masterorganicchemistry.com This discovery marked a significant breakthrough in synthetic organic chemistry, providing a reliable method for alkene synthesis. For this work, Georg Wittig was awarded the Nobel Prize in Chemistry in 1979. libretexts.orgscielo.br

The development and study of various phosphonium ylides, including the semi-stabilized benzylidenetriphenylphosphorane, quickly followed. Researchers explored the scope and limitations of the reaction, including the influence of the ylide's structure on the stereochemical outcome of the olefination. masterorganicchemistry.com The initial mechanistic proposals suggested a betaine intermediate, and in some cases, this intermediate can be isolated, particularly when reacting with aldehydes. nobelprize.org Later studies, however, provided evidence for the formation of the oxaphosphetane intermediate, which is now the widely accepted mechanism. adichemistry.com The early research laid the foundation for what has become one of the most important and widely used reactions in the organic chemist's toolbox.

属性

IUPAC Name |

benzyl-bromo-triphenyl-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22BrP/c26-27(23-15-7-2-8-16-23,24-17-9-3-10-18-24,25-19-11-4-12-20-25)21-22-13-5-1-6-14-22/h1-20H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUMHVRYXFTPNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CP(C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90481425 | |

| Record name | Phosphorane, bromotriphenyl(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20767-31-1 | |

| Record name | Phosphorane, bromotriphenyl(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Pathways of Phosphorane, Bromotriphenyl Phenylmethyl Derivatives

Generation of the Corresponding Phosphorus Ylide (Wittig Reagent)

The initial and crucial step in the Wittig reaction is the formation of the phosphorus ylide, an alkylidene phosphorane. adichemistry.com This is achieved by the deprotonation of the phosphonium (B103445) salt at the carbon atom adjacent to the phosphorus. libretexts.org The acidity of this proton is enhanced by the electron-withdrawing nature of the adjacent positively charged phosphorus atom.

Deprotonation Strategies with Strong Bases (e.g., n-Butyllithium, NaOH)

The formation of the ylide from benzyltriphenylphosphonium (B107652) bromide requires a strong base to abstract the relatively acidic benzylic proton. libretexts.orgumkc.edu The choice of base is critical and depends on factors like the required reactivity and the presence of other functional groups.

n-Butyllithium (n-BuLi): As a highly reactive organolithium reagent and a very strong base, n-butyllithium is frequently used to ensure complete and rapid deprotonation of the phosphonium salt. libretexts.orgwikipedia.org The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the base from reacting with atmospheric moisture or oxygen. libretexts.orgchemicalbook.com The lithium cation from n-BuLi can sometimes influence the stereochemical outcome of the subsequent Wittig reaction. wikipedia.orglibretexts.org

Sodium Hydroxide (B78521) (NaOH): While less potent than n-butyllithium, concentrated sodium hydroxide can also be employed as the base, often in a two-phase system with a solvent like dichloromethane (B109758). umkc.edumnstate.edu This method can be advantageous for certain substrates and is sometimes considered a milder or more practical alternative to organolithium reagents. libretexts.orgchemeurope.com Stabilized ylides, which are more acidic, are more readily formed with weaker bases like NaOH. libretexts.orgchemeurope.com

Other strong bases used for this transformation include sodium amide (NaNH₂), sodium hydride (NaH), and various alkoxides like potassium tert-butoxide. adichemistry.comchemeurope.comorganic-chemistry.org

Influence of Base Strength and Solvent on Ylide Formation

The selection of the base and solvent system significantly impacts the formation of the ylide.

Base Strength: A sufficiently strong base is necessary to deprotonate the phosphonium salt effectively. Stronger bases like n-butyllithium ensure a high concentration of the ylide. wikipedia.orgchemicalbook.com Weaker bases may result in an equilibrium that does not completely favor the ylide, especially for less acidic phosphonium salts. libretexts.org

Solvent: The solvent plays a multifaceted role. It must solubilize the phosphonium salt and be compatible with the strong base used. Aprotic solvents like tetrahydrofuran (THF) and diethyl ether are common choices, particularly when using organolithium bases. biomedres.uswikipedia.org THF can be deprotonated by butyllithium, so reactions are often conducted at low temperatures (-78 °C) to minimize this side reaction. wikipedia.org The polarity of the solvent can also affect the stereochemical course of the Wittig reaction. researchgate.net For instance, the use of dimethylformamide (DMF) in the presence of lithium salts can enhance the formation of (Z)-alkenes with unstabilized ylides. wikipedia.org

Table 1: Common Conditions for Ylide Generation from Benzyltriphenylphosphonium Bromide

| Base | Typical Solvent | Key Characteristics | Reference |

|---|---|---|---|

| n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF), Diethyl ether | Very strong base; requires anhydrous, inert conditions; reaction often at low temperature. | libretexts.orgwikipedia.org |

| Sodium Hydroxide (NaOH) | Dichloromethane (CH₂Cl₂), Water (biphasic) | Milder conditions; can be used in a two-phase system. | umkc.edumnstate.edu |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Strong, non-nucleophilic base; heterogeneous reaction. | adichemistry.comorganic-chemistry.org |

| Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF) | Strong, non-nucleophilic base. | adichemistry.comchemeurope.com |

Involvement in Carbonyl Olefination (Wittig Reaction)

Once generated, the benzylidene(triphenyl)phosphorane ylide acts as a potent nucleophile, reacting with aldehydes or ketones to form an alkene and the highly stable triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. adichemistry.comorganic-chemistry.org

Reactivity Profile with Aldehydes and Ketones

The Wittig reaction is broadly applicable to a wide range of aldehydes and ketones. wikipedia.orgyoutube.com The ylide derived from benzyltriphenylphosphonium bromide readily attacks the electrophilic carbonyl carbon. youtube.com Generally, aldehydes are more reactive than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon. Sterically hindered ketones may react slowly or give poor yields. wikipedia.org The ylide itself is classified as "semi-stabilized" because the negative charge on the carbanion is delocalized into the adjacent phenyl ring, which moderates its reactivity compared to unstabilized (alkyl) or stabilized (ester or ketone substituted) ylides. wikipedia.orgyoutube.com

Factors Governing Alkene Product Stereochemistry (E/Z Selectivity)

A significant aspect of the Wittig reaction is the stereochemistry of the newly formed double bond, which can be either the (E)-isomer (trans) or the (Z)-isomer (cis). researchgate.net The stereochemical outcome is not governed by the final alkene stability but is instead highly dependent on the nature and stability of the phosphorus ylide, as well as the reaction conditions. adichemistry.comyoutube.com For the benzylidene(triphenyl)phosphorane derived from benzyltriphenylphosphonium bromide, which is a semi-stabilized ylide, the E/Z selectivity is often poor, resulting in a mixture of both alkene isomers. wikipedia.orgnih.govresearchgate.net

Influence of Ylide Stabilization

The stability of the ylide is the primary determinant of the stereochemical outcome of the Wittig reaction. adichemistry.comorganic-chemistry.org Ylides are categorized based on the substituent (R group) attached to the nucleophilic carbon.

Unstabilized Ylides (R = alkyl): These are highly reactive. The initial cycloaddition to form the oxaphosphetane intermediate is irreversible and kinetically controlled, leading preferentially to the syn oxaphosphetane, which decomposes to the (Z)-alkene. adichemistry.comstackexchange.comreddit.com

Stabilized Ylides (R = ester, ketone, CN): These ylides are less reactive due to extensive charge delocalization. The initial oxaphosphetane formation is reversible, allowing for equilibration to the more thermodynamically stable anti oxaphosphetane. This intermediate then decomposes to selectively form the (E)-alkene. adichemistry.comreddit.com

Semi-stabilized Ylides (R = aryl, vinyl): The ylide derived from benzyltriphenylphosphonium bromide falls into this category. The phenyl group provides some resonance stabilization, but not to the extent of a carbonyl or ester group. wikipedia.orgyoutube.com Consequently, the reaction often proceeds through a pathway that is neither fully kinetically nor fully thermodynamically controlled. This lack of a strong controlling factor typically results in poor stereoselectivity, yielding mixtures of (E) and (Z)-alkenes. wikipedia.orgresearchgate.net

Table 2: Ylide Stabilization and Resulting Alkene Stereochemistry

| Ylide Type | Substituent on Ylidic Carbon (R) | Reactivity | Typical Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Unstabilized | Alkyl, H | High | (Z)-alkene (cis) | wikipedia.orgadichemistry.comorganic-chemistry.org |

| Semi-stabilized | Aryl (e.g., Phenyl), Vinyl | Moderate | Mixture of (E) and (Z)-alkenes | wikipedia.orgnih.govresearchgate.net |

| Stabilized | -COOR, -CHO, -COR, -CN | Low | (E)-alkene (trans) | wikipedia.orgadichemistry.comorganic-chemistry.org |

Modifications for Stereocontrol (e.g., Schlosser Modification)

The conventional Wittig reaction using non-stabilized ylides, such as the one derived from bromotriphenyl(phenylmethyl)phosphorane, typically yields (Z)-alkenes with high selectivity. However, the Schlosser modification offers a powerful strategy to invert this stereochemical outcome, favoring the formation of (E)-alkenes. synarchive.comlibretexts.orgyoutube.com This is achieved by intercepting and manipulating the betaine (B1666868) intermediate formed during the Wittig reaction. organic-chemistry.orgyoutube.com

The process begins with the deprotonation of the phosphonium salt, bromotriphenyl(phenylmethyl)phosphorane, using a strong base like phenyllithium (B1222949) at low temperatures to form the corresponding ylide. This ylide then reacts with an aldehyde to form a mixture of diastereomeric betaines, typically with the erythro form predominating. In the standard Wittig reaction, these betaines rapidly collapse to form the (Z)-alkene and triphenylphosphine oxide.

The Schlosser modification introduces a crucial step: the addition of a second equivalent of a strong base, often phenyllithium, at low temperatures. libretexts.org This deprotonates the carbon atom alpha to the phosphorus in the betaine intermediate, forming a β-oxido phosphorus ylide (a lithiobetaine). organic-chemistry.org This new intermediate is more stable and allows for equilibration to the thermodynamically favored threo-lithiobetaine. Subsequent protonation of this intermediate with a carefully chosen proton source, such as a hindered alcohol, preferentially forms the threo-betaine. Finally, the addition of a salt-free base, like potassium tert-butoxide, induces elimination to furnish the (E)-alkene. synarchive.com

The table below summarizes the key steps and reagents involved in the Schlosser modification for achieving (E)-alkene synthesis.

| Step | Reagent(s) | Intermediate | Purpose |

| Ylide Formation | Phenyllithium | Benzylidenetriphenylphosphorane (B8806397) | Generation of the phosphorus ylide. |

| Betaine Formation | Aldehyde (R-CHO) | erythro-Betaine (major) | Initial nucleophilic addition. |

| Lithiobetaine Formation | Phenyllithium | threo-Lithiobetaine (major) | Deprotonation and equilibration to the more stable diastereomer. organic-chemistry.org |

| Protonation | Hindered Alcohol (e.g., t-BuOH) | threo-Betaine | Stereoselective protonation. |

| Elimination | Potassium tert-butoxide | (E)-Alkene | Final elimination to yield the desired product. synarchive.com |

This table illustrates a typical reaction sequence for the Schlosser modification.

Alternative Reactivity Modes and Catalytic Transformations

Beyond its utility in the Wittig reaction, the chemical structure of bromotriphenyl(phenylmethyl)phosphorane and its derivatives allows for exploration of other reactivity modes, particularly under catalytic conditions that can unlock novel reaction pathways.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. beilstein-journals.orgpurdue.edu The carbon-bromine bond in bromotriphenyl(phenylmethyl)phosphorane can be susceptible to single-electron reduction by an excited-state photocatalyst. nih.gov This process would generate a benzyl (B1604629) radical, which can then participate in a variety of subsequent reactions.

The general mechanism involves the excitation of a photocatalyst (e.g., a ruthenium or iridium complex) by visible light. beilstein-journals.orgpurdue.edu The excited photocatalyst can then transfer an electron to the bromotriphenyl(phenylmethyl)phosphorane, leading to the cleavage of the C-Br bond and formation of the benzyltriphenylphosphonium radical cation and a bromide anion. This radical species can then be trapped by a suitable reaction partner. For instance, it could undergo coupling with another radical, be reduced to an anion, or oxidized to a cation, depending on the reaction conditions and the presence of other reagents.

The table below outlines a general set of conditions for a hypothetical photoredox-catalyzed reaction involving a bromotriphenyl(phenylmethyl)phosphorane derivative.

| Component | Example | Role |

| Substrate | Bromotriphenyl(phenylmethyl)phosphorane | Radical Precursor |

| Photocatalyst | Ru(bpy)₃Cl₂ or Ir(ppy)₃ | Light-absorbing species that initiates electron transfer. beilstein-journals.orgnih.gov |

| Light Source | Blue LEDs | Excitation of the photocatalyst. |

| Solvent | Degassed DMSO or Acetonitrile | Reaction medium. |

| Additive | Sacrificial Electron Donor/Acceptor | To complete the catalytic cycle. |

This table presents a generalized set of components for a photoredox-catalyzed transformation.

The phosphorus center in bromotriphenyl(phenylmethyl)phosphorane and its ylide derivative can exhibit both electrophilic and nucleophilic character, opening avenues for reactions beyond traditional olefination.

The phosphonium salt itself, bromotriphenyl(phenylmethyl)phosphorane, possesses an electrophilic phosphorus atom. It can react with strong nucleophiles at the phosphorus center, potentially leading to ligand exchange or decomposition pathways.

Conversely, the ylide generated upon deprotonation, benzylidenetriphenylphosphorane, is a potent nucleophile at the carbanionic center. While its reaction with carbonyls is the basis of the Wittig reaction, this nucleophilicity can be harnessed for other transformations. For example, it could participate in Michael additions to α,β-unsaturated systems or undergo reactions with other types of electrophiles, such as alkyl halides, to form new carbon-carbon bonds. The reactivity in these cases would be competitive with the classic Wittig pathway and would depend on the specific electrophile and reaction conditions employed.

Furthermore, the phosphorus atom in the ylide form is electron-rich and can act as a nucleophile or a ligand for transition metals, suggesting possibilities for its use in catalysis. The interaction with electrophiles is not limited to simple substitution or addition. For instance, reaction with certain electrophiles could lead to the formation of more complex phosphorus-containing heterocyclic systems.

Mechanistic Elucidation of Reactions Involving Phosphorane, Bromotriphenyl Phenylmethyl Derived Ylides

Detailed Steps of the Wittig Reaction Mechanism

The progression of the Wittig reaction is generally understood to occur in two main stages: the initial formation of a phosphorus-containing intermediate, followed by its decomposition to the final products. gaylordchemical.com However, the precise nature of the initial steps has been a point of significant scientific discussion. nih.govstackexchange.com

The classical mechanism proposed for the Wittig reaction begins with the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of an aldehyde or ketone. numberanalytics.comlibretexts.org This initial carbon-carbon bond formation leads to a dipolar, zwitterionic intermediate known as a betaine (B1666868). lumenlearning.comfiveable.me This species contains a negatively charged oxygen atom (an alkoxide) and a positively charged phosphorus atom within the same molecule. fiveable.meyoutube.com

The formation of the betaine is considered a reversible step. fiveable.me The stereochemistry of this intermediate was once thought to directly control the stereochemical outcome of the final alkene product. fiveable.me However, the existence of a discrete betaine intermediate with a significant lifetime has been questioned, particularly in Wittig reactions conducted under salt-free conditions. stackexchange.compitt.edu While betaines were detected in certain early experiments, this was often attributed to the presence of lithium salts, which can stabilize them, or the cleavage of the subsequent oxaphosphetane intermediate. stackexchange.compitt.edu

Following the initial interaction between the ylide and the carbonyl compound, a four-membered heterocyclic ring containing phosphorus and oxygen, known as an oxaphosphetane, is formed. libretexts.orgorganic-chemistry.org This intermediate can arise via two proposed pathways. In the stepwise model, the betaine intermediate undergoes a subsequent intramolecular ring closure, with the oxygen anion attacking the positively charged phosphorus atom. libretexts.orgmasterorganicchemistry.com

Alternatively, in what is now the more widely accepted mechanism for salt-free reactions, the oxaphosphetane is formed directly through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound. wikipedia.orgstackexchange.comtutorchase.com This pathway bypasses the betaine as a true intermediate, instead passing through a single four-centered transition state. pitt.edu

Regardless of its formation pathway, the oxaphosphetane is generally unstable and rapidly decomposes in an irreversible step. libretexts.org This decomposition occurs via a [2+2] cycloreversion or intramolecular elimination, yielding the final alkene and triphenylphosphine (B44618) oxide. libretexts.orgmasterorganicchemistry.com This final step is a syn-elimination process, meaning the stereochemistry of the oxaphosphetane intermediate dictates the geometry (Z or E) of the resulting alkene. pitt.edu

Role of Intermediates and Transition States

The debate over the Wittig mechanism has centered on the nature of the intermediates and transition states, specifically whether the reaction proceeds through a distinct betaine intermediate or forms the oxaphosphetane directly.

Significant effort has been invested in the spectroscopic detection of the proposed intermediates. In most "normal," salt-free Wittig reactions, betaines have not been spectroscopically observed. stackexchange.com This lack of observation suggests that if they exist, their lifetime is too short for detection by common spectroscopic methods, or they are not true intermediates on the primary reaction pathway. stackexchange.com

In contrast, oxaphosphetanes have been successfully observed and characterized, most notably by ³¹P-NMR spectroscopy. stackexchange.com The chemical shifts observed for these intermediates are consistent with a five-coordinate, neutral phosphorus species, rather than the four-coordinate, charged phosphorus of a betaine. stackexchange.com For example, in the reaction of a non-stabilized phosphonium (B103445) ylide with benzaldehyde (B42025) under specific conditions, intermediates were observed with ³¹P{¹H} NMR signals between -4.56 and -11.1 ppm, attributed to betaine species. researchgate.net However, the general consensus is that under lithium-free conditions, the oxaphosphetane is the first and only intermediate formed. nih.govrsc.org

The core of the mechanistic debate contrasts a stepwise pathway, involving a betaine intermediate, with a concerted pathway. psiberg.com

Stepwise Mechanism: This model involves distinct, sequential steps: nucleophilic attack to form a betaine, followed by ring closure to an oxaphosphetane, and finally decomposition. stackexchange.compsiberg.com The initial postulation of this mechanism was supported by the isolation of lithium salt adducts of betaines in some early experiments. pitt.edu

Concerted Mechanism: This more modern interpretation proposes a direct [2+2] cycloaddition to form the oxaphosphetane. pitt.edututorchase.com This mechanism is supported by several lines of evidence for salt-free reactions:

The reaction's stereochemical outcome is determined during the formation of the oxaphosphetane. pitt.edu

The reaction kinetics and solvent effects are inconsistent with the formation of a charged betaine intermediate. pitt.edu

Computational studies and theoretical calculations indicate that the betaine is energetically less favorable (uphill) than both the reactants and the oxaphosphetane, making it an unlikely intermediate. researchgate.netpitt.edu

For salt-free Wittig reactions involving unstabilized, semi-stabilized (like the ylide from (phenylmethyl)triphenylphosphonium bromide), and stabilized ylides, there is now a strong consensus that the reaction proceeds under kinetic control via a concerted cycloaddition, with the oxaphosphetane being the sole intermediate. wikipedia.orgnih.govrsc.org

Kinetic and Thermodynamic Aspects of Olefination

The stereoselectivity and rate of the Wittig reaction are governed by kinetic and thermodynamic factors. Under lithium-salt-free conditions, the reaction is generally under kinetic control, meaning the ratio of Z- to E-alkene products reflects the relative rates of formation of the corresponding cis- and trans-oxaphosphetane diastereomers. wikipedia.orgpitt.edu

The formation of the oxaphosphetane is the stereochemistry-determining step. pitt.edu For semi-stabilized ylides, the transition state leading to the oxaphosphetane is reached relatively early. An interplay of steric interactions influences which diastereomeric transition state is favored, often resulting in a mixture of Z and E alkenes. pitt.edu This contrasts with non-stabilized ylides, which typically favor the Z-alkene, and stabilized ylides, which predominantly yield the E-alkene. organic-chemistry.org

Applications of Phosphorane, Bromotriphenyl Phenylmethyl Derived Reagents in Complex Organic Synthesis

Construction of Carbon-Carbon Double Bonds in Target Molecules

The Wittig reaction is a prominent method for converting aldehydes and ketones into alkenes. masterorganicchemistry.com The reaction between a phosphorus ylide and a carbonyl compound proceeds through a cycloaddition to form a four-membered oxaphosphetane intermediate, which then fragments to yield the desired alkene and a phosphine (B1218219) oxide byproduct. wikipedia.orglibretexts.org A significant advantage of the Wittig reaction is that the position of the newly formed double bond is precisely determined by the location of the original carbonyl group, avoiding the formation of isomeric mixtures that can result from other elimination reactions like alcohol dehydration. libretexts.org

The reagent derived from (benzyl)triphenylphosphonium bromide demonstrates high levels of selectivity, which is critical in the synthesis of complex molecules.

Regioselectivity: The Wittig reaction offers exceptional regioselectivity. The carbon-carbon double bond is formed exclusively at the site of the carbonyl group, providing a reliable method for alkene synthesis without ambiguity in product structure. libretexts.org

Chemoselectivity: The ylide is highly selective for aldehydes and ketones. masterorganicchemistry.com It typically does not react with other carbonyl-containing functional groups such as esters or amides under standard reaction conditions. masterorganicchemistry.com This chemoselectivity allows for the olefination of aldehydes or ketones in the presence of less reactive carbonyl groups without the need for protecting them, simplifying synthetic routes.

The reaction of the (phenyl)methylenetriphenylphosphorane ylide with various aldehydes and ketones allows for the synthesis of a wide range of substituted alkenes and, notably, styrene (B11656) derivatives. youtube.com The reaction with an aldehyde (RCHO) produces a styrene derivative (R-CH=CH-Ph), while reaction with a ketone (R1R2C=O) yields a tri- or tetra-substituted alkene.

The stereochemistry of the resulting alkene (E/Z isomerism) is influenced by the nature of the ylide. organic-chemistry.org The ylide derived from (benzyl)triphenylphosphonium bromide is considered "semistabilized" due to the phenyl group's ability to delocalize the negative charge. Semistabilized ylides often result in poor stereoselectivity, yielding a mixture of both E and Z isomers. youtube.com However, specific modifications, such as the Schlosser protocol, can be employed to enhance the formation of the E-alkene. youtube.comtcichemicals.com

Table 1: Examples of Olefination Reactions Using (Phenyl)methylenetriphenylphosphorane

| Reactant 1 (Carbonyl) | Reactant 2 (Ylide Precursor) | Product (Alkene) |

| Benzaldehyde (B42025) | (Benzyl)triphenylphosphonium bromide | Stilbene (B7821643) (E/Z mixture) |

| Cyclohexanone | (Benzyl)triphenylphosphonium bromide | Benzylidenecyclohexane |

| Acetophenone | (Benzyl)triphenylphosphonium bromide | 1,2-diphenylethene (E/Z mixture) |

Utility in the Synthesis of Diverse Organic Scaffolds

The reliability and predictability of the Wittig reaction make it an indispensable tool for constructing the carbon skeletons of diverse and complex organic molecules. masterorganicchemistry.com

The formation of a carbon-carbon bond is a fundamental operation in extending carbon chains and building molecular complexity. masterorganicchemistry.com The Wittig reaction is frequently integrated into multi-step syntheses of natural products and other complex targets. nih.govresearchgate.net Its ability to reliably form a double bond at a specific location allows synthetic chemists to design and execute convergent synthetic strategies. For example, complex fragments of a target molecule can be synthesized separately and then joined using a Wittig reaction in a late stage of the synthesis. nih.gov Modern advancements have even incorporated Wittig reactions into automated flow-chemistry setups for multi-step sequences, streamlining the production of complex molecules. researchgate.net

In the synthesis of complex molecules that bear multiple functional groups, protecting groups are often essential to prevent unwanted side reactions. The Wittig reaction is often compatible with a variety of protecting groups due to its mild reaction conditions and high chemoselectivity. masterorganicchemistry.com The choice of base for generating the ylide is crucial and can be tailored to be compatible with sensitive functionalities elsewhere in the molecule. This compatibility allows for the olefination of a substrate without disturbing protected alcohols, amines, or other reactive sites. The use of N-methyliminodiacetic acid (MIDA) boronates in multi-step synthesis illustrates this principle; these protecting groups for boronic acids are stable under a wide range of reaction conditions that could include a Wittig olefination, only to be deprotected at a later, desired stage. nih.gov

Role in Accessing Functionally Rich Molecules

The alkenes produced via the Wittig reaction are themselves highly versatile synthetic intermediates. masterorganicchemistry.com A strategically placed double bond serves as a chemical handle for a vast array of subsequent transformations. These include, but are not limited to, hydrogenation, epoxidation, dihydroxylation, oxidative cleavage, and polymerization. masterorganicchemistry.com This versatility means that the Wittig reaction provides a critical entry point to a wide range of functionally rich molecules. By installing a double bond, chemists unlock pathways to introduce new stereocenters and diverse functional groups, ultimately enabling the synthesis of complex natural products and novel bioactive compounds. researchgate.net

Theoretical and Computational Investigations of Phosphorane, Bromotriphenyl Phenylmethyl and Hypervalent Phosphorus Chemistry

Electronic Structure and Bonding Analysis

The term "hypervalent" was first formally defined by Jeremy I. Musher in 1969 to describe molecules where the central atom is from groups 15-18 and has a valence state higher than the group's lowest. wikipedia.orgiitd.ac.in Hypervalent molecules contain a main group element that seemingly has more than eight electrons in its valence shell. wikipedia.org Phosphorus, a third-period element in group 15, is a classic example of an element that forms hypervalent compounds. acs.org Compounds such as phosphorus pentachloride (PCl₅) and phosphorus pentafluoride (PF₅) are well-known examples where the phosphorus atom forms five bonds, leading to a formal count of ten valence electrons. wikipedia.orgtutorchase.com This apparent expansion of the valence shell beyond the octet is a key feature of hypervalent phosphorus chemistry. tutorchase.com

The formation of more than four bonds by elements like phosphorus is often attributed to the availability of vacant d-orbitals. wikipedia.orgquora.com Historically, the bonding in these compounds was explained by the participation of these d-orbitals in hybridization, such as sp³d hybridization for pentacoordinated compounds, which allows for the accommodation of more than eight electrons. wikipedia.orgwikipedia.org However, this model has been a subject of significant debate. tutorchase.com Modern quantum chemical calculations suggest that the contribution of d-orbitals to bonding is small, and they primarily act as polarization functions rather than true valence orbitals. wikipedia.orgmdpi.com

An alternative and more widely accepted model involves the concept of three-center, four-electron (3c-4e) bonds. wikipedia.org This model, proposed by Rundle and Pimentel, describes bonding in hypervalent molecules without needing to invoke d-orbital participation or violate the octet rule. wikipedia.org In a typical pentacoordinated phosphorus compound with a trigonal bipyramidal (TBP) geometry, the two axial bonds can be described as a single 3c-4e bond, while the three equatorial bonds are conventional two-center, two-electron (2c-2e) bonds. mdpi.com This framework provides a more accurate depiction of the electronic structure in many hypervalent compounds. wikipedia.org For Phosphorane, bromotriphenyl(phenylmethyl)-, the central phosphorus atom is pentacoordinated, bonded to five other groups, thus qualifying it as a hypervalent phosphorus compound. numberanalytics.comu-tokyo.ac.jp

The octet rule, a cornerstone of chemical bonding theory, posits that main-group elements tend to form bonds in such a way that each atom is surrounded by eight valence electrons. wikipedia.org Hypervalent molecules like Phosphorane, bromotriphenyl(phenylmethyl)- appear to violate this rule, as a simple Lewis structure would show the central phosphorus atom with ten shared electrons. wikipedia.orgwikipedia.org

However, the relevance of the octet rule to hypervalent molecules is a matter of ongoing discussion, with modern interpretations suggesting the rule is not necessarily violated. umb.eduacs.org The total population of the valence shell of a hypervalent atom is highly dependent on the electronegativity of its ligands. umb.eduacs.orgnih.gov For instance, in phosphorus pentafluoride (PF₅), the highly electronegative fluorine atoms polarize the P-F bonds to such an extent that the electron population around the phosphorus atom is calculated to be significantly less than ten, and can even be less than eight (e.g., 5.37 electrons). umb.eduacs.orgnih.gov Conversely, with less electronegative ligands like methyl (CH₃), the electron population around the central atom can be close to ten. umb.eduacs.org

In the case of Phosphorane, bromotriphenyl(phenylmethyl)-, the ligands are three phenyl groups, one phenylmethyl (benzyl) group, and one bromine atom. Bromine is more electronegative than carbon, which would lead to a more polarized P-Br bond compared to the P-C bonds. The actual electron count around the phosphorus atom would be a result of the combined polarities of all five bonds.

Alternative bonding models allow for a description of hypervalent molecules that adheres to the octet rule. These include:

Ionic Resonance Structures: The bonding in molecules like PF₅ can be described using resonance between various covalent and ionic structures (e.g., PF₄⁺ F⁻). In each of these resonance forms, the phosphorus atom maintains an octet of electrons. wikipedia.orguniroma1.it

Three-Center, Four-Electron (3c-4e) Bonding: As mentioned previously, this model avoids an expanded octet. mdpi.com For a trigonal bipyramidal structure, the three equatorial positions are described by standard 2c-2e bonds (6 electrons). The two axial positions are described by a 3c-4e bond, where a bonding molecular orbital (2 electrons) is delocalized over the three atoms, and a non-bonding orbital (2 electrons) is localized only on the two axial ligands, not the central phosphorus. mdpi.com Therefore, the central phosphorus atom is associated with only eight valence electrons (3 x 2 from equatorial bonds + 2 from the axial 3c-4e bond). mdpi.com

The following table summarizes the electron count for a central phosphorus atom in a pentacoordinate compound according to different bonding models.

| Bonding Model | Description | Valence Electron Count at Phosphorus | Obeys Octet Rule? |

| Expanded Octet (sp³d Hybridization) | Phosphorus uses five hybrid orbitals to form five 2-center, 2-electron bonds. wikipedia.orgwikipedia.org | 10 | No |

| Ionic Resonance Model | Bonding is a hybrid of covalent and ionic resonance structures (e.g., [PX₄]⁺X⁻). wikipedia.org | 8 | Yes |

| 3-Center, 4-Electron (3c-4e) Bond Model | Three 2c-2e equatorial bonds and one 3c-4e axial bond. mdpi.com | 8 | Yes |

Both Molecular Orbital (MO) and Valence Bond (VB) theories offer frameworks for understanding the electronic structure of hypervalent compounds like Phosphorane, bromotriphenyl(phenylmethyl)-. numberanalytics.comionicviper.org

Valence Bond (VB) Theory: The traditional VB approach for hypervalent molecules involves the concept of an "expanded octet" through hybridization that includes d-orbitals. wikipedia.orgnumberanalytics.com For a pentacoordinated phosphorus atom in a trigonal bipyramidal geometry, this would be described as sp³d hybridization. wikipedia.org This model, while historically significant, is now largely considered inaccurate because the energy of phosphorus 3d orbitals is too high for effective participation in bonding. uniroma1.itionicviper.org

A more modern VB description utilizes resonance structures, primarily involving ionic character, which avoids the need for d-orbital hybridization and maintains an octet around the central atom. wikipedia.org Another VB approach is the concept of "recoupled pair bonding," where an existing electron pair on the central atom is decoupled, and each electron can then form a new bond. acs.org

Molecular Orbital (MO) Theory: MO theory provides a more delocalized picture of bonding and is generally considered to provide a better description of hypervalent molecules. ionicviper.orgroaldhoffmann.comacs.org For a pentacoordinated species like PH₅, MO calculations show a set of occupied molecular orbitals without the need to invoke d-orbital participation. roaldhoffmann.com The highest occupied molecular orbital (HOMO) is often found to be non-bonding and localized on the ligand atoms, which is consistent with the octet rule for the central atom. wikipedia.org

The 3c-4e bond is fundamentally an MO concept. wikipedia.org It arises from the combination of three atomic orbitals (one p-orbital from the central atom and one orbital from each of the two axial ligands) to form three molecular orbitals: one bonding (ψ₁), one non-bonding (ψ₂), and one anti-bonding (ψ₃*). mdpi.com In a 4-electron system, the bonding and non-bonding orbitals are filled, resulting in a stable bond without violating the octet rule on the central atom, as the non-bonding orbital has no electron density on the phosphorus. mdpi.com This MO approach successfully explains the characteristic feature of pentacoordinated structures where axial bonds are typically longer and weaker than equatorial bonds.

Conformational Analysis and Fluxional Behavior

Pentacoordinated phosphorus compounds, such as Phosphorane, bromotriphenyl(phenylmethyl)-, are often not static structures but exhibit dynamic behavior known as fluxionality. wikipedia.orgwolfram.com This means the atoms can interchange their positions rapidly, leading to isomerization between equivalent or non-equivalent structures. The most widely accepted mechanism for this process in trigonal bipyramidal (TBP) molecules is the Berry Pseudorotation (BPR). nih.govwikipedia.org

The Berry mechanism, proposed by R. Stephen Berry, provides a pathway for the interchange of axial and equatorial ligands without breaking any bonds. wolfram.comwikipedia.org The process can be visualized as follows:

Two of the three equatorial ligands move closer together, while the two axial ligands bend towards them, moving into the equatorial plane.

The molecule passes through a square pyramidal (or tetragonal pyramidal) transition state, which belongs to the C₄ᵥ symmetry group. wolfram.com The third, original equatorial ligand acts as the "pivot" and becomes the apex of the pyramid.

The motion continues as the two originally axial ligands become equatorial, and the two equatorial ligands that were part of the pyramid's base move to occupy the axial positions. wikipedia.org

This entire process results in the exchange of two axial ligands for two equatorial ligands, effectively simulating a rotation of the molecule, hence the term "pseudorotation." wolfram.com The energy barrier for Berry pseudorotation is typically low; for PF₅, it is approximately 3.6 kcal/mol, allowing for rapid interchange even at low temperatures. wikipedia.org This rapid exchange often makes the axial and equatorial positions indistinguishable on the NMR timescale. wikipedia.org

Another proposed mechanism for this fluxional behavior is the "turnstile" rotation, but recent DFT calculations have suggested that this mechanism is equivalent to the Berry pseudorotation. nih.govnih.gov The activation energy for pseudorotation is sensitive to the nature of the ligands attached to the phosphorus atom. Electronegative substituents generally prefer the axial positions in a TBP structure, and the presence of bulky groups or cyclic constraints can significantly raise the energy barrier for pseudorotation.

The specific ligands attached to the pentacoordinated phosphorus center have a profound impact on the molecule's preferred conformation and dynamic behavior. In Phosphorane, bromotriphenyl(phenylmethyl)-, the phosphorus is bonded to three phenyl groups, one phenylmethyl (benzyl) group, and a bromine atom. The stereochemical and electronic properties of these ligands dictate the geometry and stability.

Steric Effects: The size of the ligands plays a crucial role. Bulky groups generally prefer the less sterically crowded equatorial positions in a trigonal bipyramidal (TBP) geometry. The triphenylphosphine (B44618) (PPh₃) moiety, common in organometallic chemistry, adopts a propeller-like conformation to minimize steric hindrance between the phenyl rings. rsc.org In Phosphorane, bromotriphenyl(phenylmethyl)-, the three phenyl groups and the benzyl (B1604629) group will arrange themselves to minimize steric clashes. The conformation can be analyzed by considering the rotation of the phenyl groups around the P-C bonds. uj.ac.zarsc.org

Electronic Effects: The electronegativity of the ligands is a determining factor for positional preference in a TBP structure. Highly electronegative atoms or groups preferentially occupy the axial positions, which are associated with the 3c-4e bond and have less s-orbital character. In the subject compound, bromine is the most electronegative ligand and would therefore have a strong preference for an axial position.

The combination of these steric and electronic factors determines the ground-state geometry of the phosphorane and the energy barrier to fluxional processes like Berry pseudorotation. For Phosphorane, bromotriphenyl(phenylmethyl)-, the bromine atom would likely occupy an axial position. The remaining four carbon-based ligands (three phenyl, one benzyl) would distribute between the one remaining axial and three equatorial positions based on a balance of minimizing steric repulsion and other electronic interactions. The dynamic interchange between different conformers would be observable through techniques like variable-temperature NMR spectroscopy. acs.org

Quantum Chemical Calculations on Reaction Mechanisms

The advent of powerful computational tools has revolutionized the understanding of complex chemical reactions, and the Wittig reaction, a cornerstone of organic synthesis, has been a subject of intense theoretical scrutiny. Quantum chemical calculations, particularly using Density Functional Theory (DFT), have provided profound insights into the intricate mechanistic details of this reaction, including the nature of the intermediates and the factors governing its stereoselectivity. These computational investigations are particularly enlightening for reactions involving semi-stabilized ylides, such as the one derived from Phosphorane, bromotriphenyl(phenylmethyl)-, due to the subtle balance of electronic and steric effects that dictate the reaction outcome.

Computational Modeling of Betaine (B1666868) and Oxaphosphetane Intermediates

The mechanism of the Wittig reaction has been a topic of considerable debate, with two primary intermediates proposed: a zwitterionic betaine and a four-membered cyclic oxaphosphetane. researchgate.netwikipedia.orgadichemistry.com Early mechanistic proposals favored the formation of a betaine intermediate, which would then collapse to the oxaphosphetane before yielding the final alkene product. adichemistry.com However, a large body of modern computational and experimental evidence, especially for salt-free reactions, points towards the direct formation of the oxaphosphetane intermediate via a concerted [2+2] cycloaddition pathway. wikipedia.orgresearchgate.net

Computational studies have been instrumental in elucidating the relative stabilities of these proposed intermediates. For semi-stabilized ylides, which includes the ylide derived from Phosphorane, bromotriphenyl(phenylmethyl)-, DFT calculations have consistently shown that the betaine intermediate is significantly higher in energy than the corresponding oxaphosphetane. researchgate.net In many computational models, the betaine is not a true intermediate but rather resides on the potential energy surface as a transition state or is bypassed altogether. researchgate.net This supports the notion that under kinetic control in lithium salt-free conditions, the reaction proceeds directly to the oxaphosphetane. wikipedia.orgresearchgate.net

The presence of lithium salts, however, can alter the potential energy surface. It has been suggested that lithium cations can coordinate to the oxygen atom of the betaine, thereby stabilizing this intermediate and potentially making the betaine pathway more competitive. adichemistry.com While this has been a topic of discussion, for the purpose of understanding the intrinsic reactivity of the ylide in a salt-free environment, the oxaphosphetane pathway is considered the predominant mechanism.

Energy Profiles of Wittig Olefination Pathways

The stereochemical outcome of the Wittig reaction with semi-stabilized ylides is often a mixture of (E)- and (Z)-alkenes, and computational chemistry provides a powerful means to understand the origins of this selectivity. By calculating the energy profiles for the formation of both diastereomeric oxaphosphetanes (which lead to the E- and Z-alkenes, respectively), the kinetic preferences of the reaction can be determined.

A detailed computational study on the gas-phase Wittig reaction of the semi-stabilized ylide triphenyl(phenylmethylidene)phosphorane (Ph₃P=CHPh) with 2,2-dimethylcyclopentanone, performed at the B3LYP/6-31G** level of theory, offers valuable insights that can be extended to the reactivity of the ylide derived from Phosphorane, bromotriphenyl(phenylmethyl)-. researchgate.net The calculated energy profile reveals the relative energies of the reactants, transition states, and intermediates for both the (Z)- and (E)-alkene formation pathways.

The energy profile demonstrates that the formation of the oxaphosphetane intermediates proceeds through distinct transition states for the (Z) and (E) pathways. The relative heights of these activation barriers determine the kinetic product ratio. In the case of this semi-stabilized ylide, the calculations show a kinetic preference for the formation of the (E)-alkene, which is consistent with experimental observations for many semi-stabilized ylides.

Below is an interactive data table summarizing the calculated relative energies for the key species in the Wittig reaction of Ph₃P=CHPh with 2,2-dimethylcyclopentanone, leading to both (Z) and (E) products.

Calculated Relative Energies (kcal/mol) for the Wittig Reaction of a Semi-Stabilized Ylide

Data from the B3LYP/6-31G** level of theory for the reaction of Ph₃P=CHPh with 2,2-dimethylcyclopentanone. researchgate.net Energies are relative to the separated reactants.

| Species | (Z)-Pathway Energy (kcal/mol) | (E)-Pathway Energy (kcal/mol) |

|---|---|---|

| Reactants (Ylide + Ketone) | 0.0 | 0.0 |

| Transition State 1 (TS1) | -1.8 | -2.5 |

| Oxaphosphetane (OPA) | -21.7 | -22.3 |

| Transition State 2 (TS2) | -0.9 | -2.1 |

| Products (Alkene + Ph₃PO) | -40.5 | -41.2 |

The data clearly indicates that the transition state leading to the (E)-oxaphosphetane (TS1-E) is lower in energy by 0.7 kcal/mol compared to the transition state for the (Z)-pathway (TS1-Z). This lower activation barrier for the (E)-pathway suggests that the formation of the (E)-alkene is kinetically favored. Furthermore, the (E)-oxaphosphetane intermediate itself is slightly more stable than the (Z)-isomer. The subsequent decomposition of the oxaphosphetanes to the final products is also shown to have a lower energy barrier for the (E)-pathway. These computational findings provide a quantitative basis for the observed stereoselectivity in the Wittig reaction of semi-stabilized ylides.

Advanced Topics and Future Research Directions

Development of Chiral Phosphorane Reagents

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. A significant frontier in phosphorane chemistry is the development of chiral reagents capable of inducing asymmetry in olefination reactions. The general strategy involves the use of chiral phosphonium (B103445) salts, which are deprotonated to generate chiral phosphorane ylides. These ylides can then participate in reactions like the Wittig reaction to produce chiral alkenes or other stereochemically defined structures.

Research in this area focuses on designing phosphonium salts where the chirality is strategically placed to influence the stereochemical outcome of the reaction. psu.eduumass.edu This can be achieved by incorporating chiral backbones, such as those derived from natural products, or by creating P-chiral centers where the phosphorus atom itself is a stereocenter. For instance, peptide-phosphonium salts have emerged as a novel class of catalysts that can create a well-defined chiral environment. tandfonline.comacs.org These bio-inspired catalysts use noncovalent interactions to achieve highly enantioselective transformations, such as the kinetic resolution of axially chiral biphenols. tandfonline.com

The development of libraries of chiral phosphonium salts allows for the rapid screening and optimization of catalysts for specific asymmetric transformations, including conjugate additions and alkylations. nih.gov The future in this field lies in the rational design of new chiral scaffolds that offer higher enantioselectivity, broader substrate scope, and greater catalytic efficiency, moving beyond proof-of-concept to practical applications in complex molecule synthesis.

Table 1: Examples of Chiral Phosphonium Salt Catalyst Types

| Catalyst Type | Chiral Feature | Typical Application | Reference |

| Binaphthyl-derived | Axially chiral backbone | Asymmetric phase-transfer catalysis | umass.edu |

| P-Spiro Tetraaminophosphonium | P-spirocyclic structure | Asymmetric Henry and Michael reactions | psu.edu |

| Peptide-Phosphonium Salts | Chiral peptide sequence | Oxidative kinetic resolution | tandfonline.com |

| [2.2]Paracyclophane-based | Planar chiral scaffold | Asymmetric synthesis of planar chiral molecules | acs.org |

Solid-Phase Organic Synthesis Utilizing Phosphorane Reagents

Solid-phase organic synthesis (SPOS) has revolutionized the construction of compound libraries for drug discovery and materials science by simplifying purification and allowing for automation. nih.gove-bookshelf.de Adapting phosphorane chemistry to a solid-phase format offers significant advantages, most notably the easy separation of the desired alkene product from the resin-bound phosphine (B1218219) oxide byproduct. psu.edu

Two primary strategies are employed:

Immobilization of the Phosphonium Salt: The phosphonium salt, such as a derivative of bromotriphenyl(phenylmethyl)phosphorane, is attached to a polymer support (e.g., polystyrene beads). The ylide is generated on the solid support, reacted with a solution-phase aldehyde or ketone, and the resulting alkene is simply washed away from the resin, which retains the phosphine oxide.

Immobilization of the Carbonyl Substrate: The aldehyde or ketone is attached to the solid support via a linker. The phosphorane reagent is added from solution, and after the reaction, the alkene product is cleaved from the resin in a final purification step.

Recent advances include the development of "traceless" linkers, where cleavage from the solid support leaves no residual functionality on the final product. nih.gov Furthermore, intramolecular Wittig reactions have been performed in the solid state, demonstrating the versatility of this approach for complex cyclization reactions, such as in the synthesis of endofullerenes. organic-chemistry.org Research is also exploring gas-solid phase conditions where a gaseous aldehyde is passed over a solid bed containing the phosphonium salt and a base, yielding a pure, condensed alkene product without the need for solvents. psu.edu The future of this field involves creating more robust and versatile polymer supports and linkers, and expanding the scope of solid-phase Wittig-type reactions to more complex and diverse molecular scaffolds.

Innovations in Reaction Conditions and Green Chemistry Principles

In line with the growing emphasis on sustainable chemistry, significant efforts have been made to develop "greener" protocols for reactions involving phosphoranes. nih.gov Traditional Wittig reactions often utilize hazardous and pyrophoric bases like n-butyllithium and anhydrous organic solvents, generating considerable waste. organic-chemistry.org Innovations focus on improving safety, reducing environmental impact, and increasing energy efficiency.

Key areas of innovation include:

Aqueous Wittig Reactions: The discovery that many Wittig reactions can be performed in water, often with simple and mild bases like sodium hydroxide (B78521) or potassium carbonate, represents a major step forward. organic-chemistry.orgrsc.org This approach eliminates the need for volatile and toxic organic solvents.

Solvent-Free Reactions (Mechanochemistry): Performing the Wittig reaction by simply grinding the solid phosphonium salt, base, and carbonyl compound together in a mortar and pestle or a ball mill is a highly efficient, solvent-free method. rsc.orgrsc.org These mechanochemical reactions are often faster and can lead to different product selectivities compared to their solution-phase counterparts. rsc.org

Use of Milder Bases: Replacing strong, hazardous bases with weaker, safer alternatives like potassium carbonate or even silver carbonate is a key objective. tandfonline.comresearchgate.net Silver carbonate has been shown to promote the olefination of base-sensitive aldehydes at room temperature without causing epimerization. researchgate.net

The combination of these green principles—using water as a solvent or no solvent at all, employing safer reagents, and operating at ambient temperature—is transforming the practical application of the Wittig reaction. Future research will likely focus on integrating these principles into catalytic and solid-phase synthesis for even more sustainable chemical production.

Table 2: Comparison of Traditional vs. Green Wittig Reaction Conditions

| Parameter | Traditional Conditions | Green Innovations | Reference |

| Solvent | Anhydrous THF, DMF, Diethyl Ether | Water, Ethanol, or Solvent-Free | organic-chemistry.orgrsc.orgrsc.org |

| Base | n-Butyllithium, Sodium Hydride | K₂CO₃, NaOH, K₃PO₄, Ag₂CO₃ | tandfonline.comrsc.orgresearchgate.net |

| Temperature | Often low (-78 °C) to reflux | Room Temperature | organic-chemistry.orgrsc.org |

| Purification | Chromatography to remove Ph₃P=O | Simple filtration or recrystallization | organic-chemistry.orgrsc.org |

常见问题

Q. What are the established synthetic routes for bromotriphenyl(phenylmethyl)phosphorane, and how are intermediates characterized?

Bromotriphenyl(phenylmethyl)phosphorane is synthesized via halogenation of triphenylphosphine derivatives. A common precursor, dibromotriphenylphosphorane (CAS 1034-39-5), is reacted with benzyl halides under inert conditions. Characterization involves nuclear magnetic resonance (NMR) for confirming substitution patterns and mass spectrometry (MS) for molecular weight validation. X-ray crystallography may resolve structural ambiguities in intermediates .

Q. What physicochemical properties are critical for handling this phosphorane in laboratory settings?

Key properties include:

- Density : Predicted near 0.99 g/cm³ (similar to hexadecylidenetriphenylphosphorane analogs).

- Thermal stability : Decomposition observed above 300°C, requiring controlled heating during reactions.

- Solubility : Preferentially dissolves in non-polar solvents (e.g., toluene, dichloromethane). These parameters guide experimental design, such as solvent selection and reaction temperature optimization .

Q. How is this compound utilized in Wittig-type reactions, and what methodological precautions are necessary?

As a phosphorane, it acts as a ylide precursor for olefination. The reaction requires anhydrous conditions to prevent hydrolysis. A typical protocol involves deprotonation with strong bases (e.g., NaHMDS) followed by aldehyde/ketone addition. Monitoring via thin-layer chromatography (TLC) ensures intermediate stability .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in stereoselective transformations?

The bulky triphenyl groups induce steric hindrance, favoring trans-addition in cycloadditions. Computational studies (e.g., DFT calculations) model transition states to predict regioselectivity. Experimental validation involves comparing reaction outcomes with chiral auxiliaries or isotopically labeled substrates .

Q. How can contradictory data in toxicity or environmental persistence studies be resolved?

Discrepancies in toxicity profiles (e.g., hepatic vs. renal effects) may arise from species-specific metabolic pathways or exposure routes (oral vs. inhalation). A systematic review should:

Q. What computational approaches are used to predict its interaction with biological targets?

Molecular docking simulations (e.g., AutoDock Vina) model binding affinities to enzymes like cytochrome P450. Parameters include:

Q. How is stereochemical analysis performed on phosphorane-derived products?

Chiral chromatography (e.g., HPLC with Chiralpak columns) separates enantiomers. Absolute configuration is confirmed via circular dichroism (CD) spectroscopy or single-crystal X-ray diffraction. For dynamic systems, variable-temperature NMR tracks configurational changes .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。